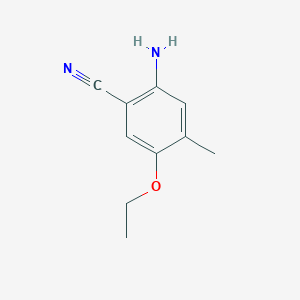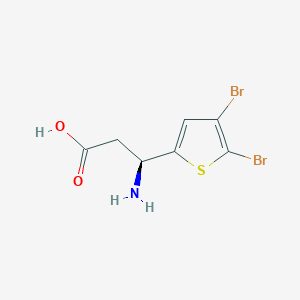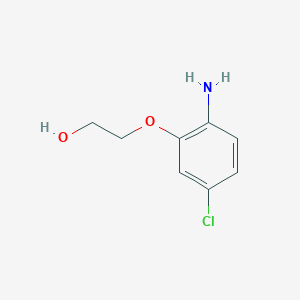
1-Cyclohexylcyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexylcyclobutane-1-carbaldehyde is an organic compound characterized by a cyclohexyl group attached to a cyclobutane ring, which in turn is bonded to an aldehyde functional group. This compound is part of the broader class of cycloalkanes, which are known for their ring structures and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclohexylcyclobutane-1-carbaldehyde can be synthesized through various organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylmagnesium bromide with cyclobutanone followed by oxidation can yield the desired aldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize catalysts and specific reaction conditions to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclohexylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The cyclohexyl and cyclobutane rings can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products:
Oxidation: 1-Cyclohexylcyclobutane-1-carboxylic acid.
Reduction: 1-Cyclohexylcyclobutanol.
Substitution: Various halogenated derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Cyclohexylcyclobutane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclohexyl and cyclobutane rings contribute to the compound’s overall stability and reactivity, influencing its behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanecarboxaldehyde: Similar structure but lacks the cyclobutane ring.
Cyclobutanecarboxaldehyde: Contains the cyclobutane ring but lacks the cyclohexyl group.
Cyclohexylmethanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness: 1-Cyclohexylcyclobutane-1-carbaldehyde is unique due to the presence of both a cyclohexyl group and a cyclobutane ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C11H18O |
|---|---|
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
1-cyclohexylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h9-10H,1-8H2 |
InChI-Schlüssel |
QHNHXSHAHJWOKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2(CCC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


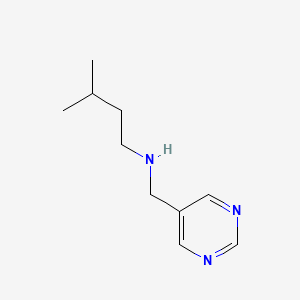
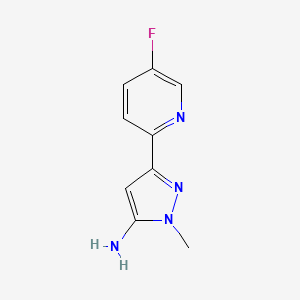
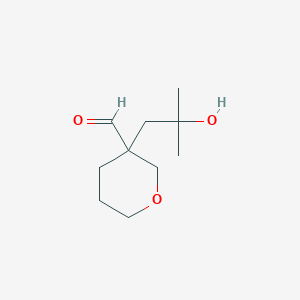
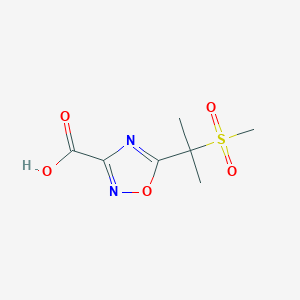
![7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13304053.png)


![2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine](/img/structure/B13304085.png)
![2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one](/img/structure/B13304087.png)

